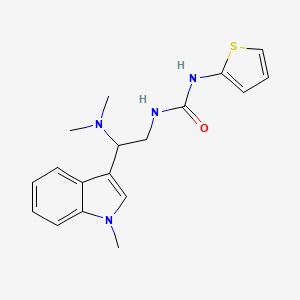

![molecular formula C19H18N2O4 B2729165 (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 941420-42-4](/img/structure/B2729165.png)

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, commonly referred to as E-4-EA, is an organic compound with a wide range of applications in scientific and medical research. It is a derivative of the amino acid L-valine and is primarily used as a reagent in biochemical and physiological experiments. E-4-EA has several unique properties that make it an ideal choice for laboratory research.

Applications De Recherche Scientifique

Synthesis of Quinolones and Their Derivatives

The synthesis of quinolone derivatives, including their interaction with various compounds and potential applications in medicinal chemistry, is a primary area of research for compounds related to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. For instance, compounds structurally related to this compound have been synthesized and studied for their ability to inhibit human carbonic anhydrase I and II isoenzymes, showcasing their potential as therapeutic agents (Oktay et al., 2016).

Exploration of Anilinoquinoline Derivatives

The reaction of 2-aminobenzophenones with aliphatic acids in the presence of polyphosphoric acid, leading to the synthesis of 6-substituted 2-anilino-4-phenylquinoline derivatives, highlights the versatility and reactivity of compounds structurally similar to this compound. These reactions underline the compound's potential as a precursor in synthesizing a wide range of quinoline derivatives with possible pharmacological applications (Ishiwaka et al., 1970).

Development of HIV-1 Integrase Inhibitors

Research into the structural and theoretical studies of compounds akin to this compound as HIV-1 integrase inhibitors emphasizes the compound's significance in the quest for new antiviral drugs. These studies involve evaluating the enzymatic and antiviral activity of synthesized compounds, aiming to understand their potential in inhibiting HIV-1 integrase, a critical enzyme in the HIV replication cycle (Vandurm et al., 2009).

Antimicrobial Activities of Thiazole Derivatives

The reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and further to various thiazole and anilide derivatives, underlines the potential antimicrobial applications of compounds related to this compound. These compounds have been tested for their antimicrobial activity against a range of bacterial and fungal pathogens, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Wardkhan et al., 2008).

Propriétés

IUPAC Name |

(E)-4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLIFLUHDJFRM-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)